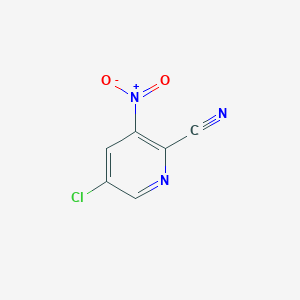

5-Chloro-2-Cyano-3-Nitropyridine

Cat. No. B063793

Key on ui cas rn:

181123-11-5

M. Wt: 183.55 g/mol

InChI Key: UFTRTPYMNGYVGO-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05801183

Procedure details

2-Bromo-5-chloro-3-nitropyridine (103) (6.0 g, 25 mmol) was mixed with copper (I) cyanide (4.6 g, 51 mmol) in a 100 mL round-bottom flask having a condensor loosely plugged with cotton was attached. The flask was slowly heated in an oil bath. When the temperature reaches approximately 150° C. (takes 2 h), the reaction mass begins to turn black. When the reaction mass turned completely black, the pressure was reduced to approximately 1 mm Hg by vacuum and the oil bath removed after 30 sec. (If the reaction goes too long, a vigorous reaction ensues, leaving little recoverable product.) The mixture was cooled to room temperature, and the sublimed solid (on the cotton) and reaction mass were treated with hot acetone (100 mL). The resulting mixture was gravity filtered, and the mother liquor rota-evaporated to dryness to yield the crude title compound as a dark brown solid. This solid can be purified by column chromatography using 4:1 hexane-EtOAc (Rf =0.13). Purified 104 was obtained in 60% yield overall, mp 93°-5° C. (Lit., 75° C., Berrie, et al., J. Amer. Chem. Soc.:2042 (1952)); 1H NMR (CDCl3): δ8.62 (d, J=1.5 Hz, 1H), 8.95 (d, J=1.5 Hz, 1H).

Name

copper (I) cyanide

Quantity

4.6 g

Type

reactant

Reaction Step One

Name

Yield

60%

Identifiers

|

REACTION_CXSMILES

|

Br[C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][C:5]([Cl:11])=[CH:4][N:3]=1.[Cu][C:13]#[N:14]>CC(C)=O>[Cl:11][C:5]1[CH:6]=[C:7]([N+:8]([O-:10])=[O:9])[C:2]([C:13]#[N:14])=[N:3][CH:4]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

6 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=NC=C(C=C1[N+](=O)[O-])Cl

|

|

Name

|

copper (I) cyanide

|

|

Quantity

|

4.6 g

|

|

Type

|

reactant

|

|

Smiles

|

[Cu]C#N

|

Step Two

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

CC(=O)C

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The flask was slowly heated in an oil bath

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reaches approximately 150° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

(takes 2 h)

|

|

Duration

|

2 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the oil bath removed after 30 sec

|

|

Duration

|

30 s

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a vigorous reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

leaving little recoverable product

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the sublimed solid (on the cotton) and reaction mass

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the mother liquor rota-evaporated to dryness

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC=1C=C(C(=NC1)C#N)[N+](=O)[O-]

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 60% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |